N-cycloheptylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Description
3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione
Properties
IUPAC Name |
N-cycloheptylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-2-4-8-15(7-3-1)21-18-19(11-13-20-14-12-19)23-17-10-6-5-9-16(17)22-18/h5-6,9-10,15,20,23H,1-4,7-8,11-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFUIBTCCPQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=CC=CC=C3NC24CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC2=NC3=CC=CC=C3NC24CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction between an alkyne and an alkene under photochemical conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Ethoxy and Methoxy Substitutions: The ethoxy and methoxy groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced forms of the compound with hydrogenated bonds.
Substitution Products: Substituted derivatives with various functional groups.
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. This can lead to various biological effects, including inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
- 3-Methoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione
- 3-Ethoxy-4-[(3-ethoxybenzyl)amino]cyclobut-3-ene-1,2-dione
Comparison:
- Uniqueness: The presence of both ethoxy and methoxy groups in 3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione provides unique steric and electronic properties, making it distinct from its analogs.
- Reactivity: The compound’s reactivity can differ based on the substituents, influencing its behavior in chemical reactions and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
